3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate, commonly known as Trp-P-2, is a heterocyclic aromatic amine (HCA) [, , ]. HCAs are a group of mutagenic compounds primarily formed during high-temperature cooking of protein-rich foods such as meat [, ]. Trp-P-2, specifically, is found in cooked meat and is recognized for its potent mutagenic properties [, , , ].
In scientific research, Trp-P-2 serves as a model compound for studying the mechanisms of mutagenesis and carcinogenesis [, , ]. It is frequently used in various in vitro and in vivo studies to investigate the metabolism, DNA adduct formation, and cellular responses to this class of carcinogens [, , ].
Trp-P-2 consists of a planar pyrido[4,3-b]indole ring system with an amino group at the 3-position and a methyl group at the 1-position. The acetate moiety is attached to the amino group. The planar structure of the aromatic ring system allows for intercalation between DNA base pairs, contributing to its mutagenic potential [, ].
Being a heterocyclic aromatic amine, Trp-P-2 exhibits various chemical reactions characteristic of this class of compounds. One crucial reaction in the context of its biological activity is its metabolic activation [, , ].
The mutagenic and carcinogenic properties of Trp-P-2 are primarily attributed to its ability to form DNA adducts [, , ].
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